6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound features a fused ring system composed of a pyrazole ring and a pyridine ring, characterized by a hydroxyl group at the third position and a methyl group at the sixth position of the pyrazole ring. The unique structural attributes of this compound contribute to its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry .
The compound is cataloged under the Chemical Abstracts Service registry number 28491-63-6. It can be synthesized through various chemical pathways, which are explored in detail in the synthesis analysis section below.
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol is classified as a heterocyclic compound due to its cyclic structure containing atoms of at least two different elements. Specifically, it is part of the pyrazolo[3,4-b]pyridine family, which includes compounds with significant biological activity and potential therapeutic applications.
The synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol typically involves cyclization reactions. One common synthetic route includes the reaction of 3-amino-5-methylpyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. This reaction is conducted in polar aprotic solvents like dimethylformamide at elevated temperatures to facilitate cyclization and product formation .
In industrial settings, continuous flow reactors may be utilized to optimize conditions for large-scale production. The purification process often involves techniques such as crystallization or chromatography to achieve high purity levels of the final product. The reaction conditions must be carefully controlled to maximize yield and minimize by-products.
The molecular structure of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol consists of a pyrazole ring fused to a pyridine ring. The hydroxyl group (-OH) is located at the third position of the pyrazole ring, while a methyl group (-CH₃) is situated at the sixth position. This unique arrangement contributes to its chemical reactivity and biological activity.
The molecular formula for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol is C₈H₈N₄O, with a molecular weight of approximately 164.18 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation .
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol primarily involves its role as an enzyme inhibitor. Specifically, it has been studied for its potential to inhibit kinases by binding to their active sites, thereby preventing substrate phosphorylation and disrupting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol is typically characterized by:
Key chemical properties include:
These properties are crucial for understanding its behavior in various chemical environments and potential applications in research and industry .
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol has diverse applications across several scientific domains:
The synthesis of pyrazolo[3,4-b]pyridines dates to 1908, when Ortoleva first prepared monosubstituted derivatives via condensation of diphenylhydrazone with pyridine using iodine. By 1911, Bülow established the foundational strategy using 5-aminopyrazoles and 1,3-dicarbonyl compounds in glacial acetic acid, enabling regioselective N1-substituted scaffolds. This approach dominated early methodologies due to its reliability and accessible starting materials [6] [7]. Modern adaptations focus on optimizing atom economy and regiocontrol. For example, solvent-free cyclocondensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones yields tetrahydro-1H-pyrazolo[3,4-b]pyridines, later oxidized to aromatic systems using POCl₃ [1].
Table 1: Historical Milestones in Pyrazolo[3,4-b]pyridine Synthesis
Year | Key Advancement | Refined Approach |
---|---|---|
1908 | First monosubstituted derivative | Diphenylhydrazone + pyridine + iodine |
1911 | 5-Aminopyrazole route | 1-Phenyl-3-methyl-5-aminopyrazole + 1,3-diketones |
2023 | Solvent-free azlactone cyclocondensation | 5-Aminopyrazole + azlactones → Tetrahydro derivatives |
Regioselectivity at C3 and C6 is critical for accessing the target compound. The Knorr-type cyclization of 6-hydrazino-4-methyl-2-chloronicotinonitrile (1) with β-ketoesters or 1,3-diketones yields intermediates that undergo dehydrative cyclization to 3-hydroxy-6-methyl variants. Alternatively, microwave-assisted hydrazinolysis of 2,6-dichloro-4-methylnicotinonitrile enables selective C6 substitution, followed by cyclization at C3 using hydroxylamine sources. Key challenges include avoiding N2-regioisomers and controlling oxidation states. For 3-ol derivatives, post-cyclization hydrolysis of 3-amino precursors (e.g., 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, CAS: 79173-38-9) under acidic conditions achieves >85% purity [5] [8].
Table 2: Regioselective Methods for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol
Method | Starting Materials | Conditions | Regioselectivity |
---|---|---|---|
Knorr Cyclization | 6-Hydrazino-4-methyl-2-chloronicotinonitrile + β-ketoesters | i-PrOH, Δ, 5–16 h | C6-methyl, C3-ol |
Hydrazinolysis-Cyclization | 2,6-Dichloro-4-methylnicotinonitrile + NH₂NH₂ | MW, 120°C, 30 min | C6-NHNH₂ → C3-ol |
Azlactone Condensation | 5-Aminopyrazole + Azlactone | Solvent-free, 110°C | C4-C6 fused systems |
Conventional thermal synthesis (e.g., 5–16 h reflux in alcohols) often suffers from side reactions and low yields (40–60%). Microwave irradiation reduces reaction times to 30–45 minutes and improves yields to >90% by enhancing cyclization kinetics. For example, coupling 3-(cyanoacetyl)indole with aldehydes and aminopyrazoles using nano-magnetic Fe₃O₄@MIL-101(Cr) catalysts under solvent-free conditions achieves 95% conversion at 100°C. This protocol emphasizes green chemistry principles: catalyst recyclability (≥10 cycles), solvent elimination, and energy efficiency [10].
The 3-ol substituent enables prototropic tautomerism between 1H-pyrazolo[3,4-b]pyridin-3-ol (A) and 3H-pyrazolo[3,4-b]pyridin-3-one (B) forms. Computational studies (AM1/DFT) confirm A dominates (ΔG = 37.03 kJ/mol) due to aromatic stabilization across both rings. NMR spectroscopy (low-temperature, ¹³C/¹⁵N analysis) verifies >94% N1-H tautomer prevalence in solution. Steric and electronic factors modulate this equilibrium: electron-withdrawing C6 substituents (e.g., –CN) stabilize the oxo form (B), whereas C6-methyl groups favor the 3-ol tautomer (A) [3] [6] [9].
Table 3: Tautomeric Equilibrium in 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol
Tautomer | Energy (kJ/mol) | Stabilizing Factors | Detection Method |
---|---|---|---|
1H-pyrazolo[3,4-b]pyridin-3-ol | 0.0 | Aromaticity, C6-methyl | ¹H NMR (δ 11.2 ppm, N1-H) |
3H-pyrazolo[3,4-b]pyridin-3-one | +37.03 | C6-electron-withdrawing groups | ¹³C NMR (δ 165 ppm, C=O) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1